molecular formula C13H14O3 B032300 Propranolol glycol CAS No. 36112-95-5

Propranolol glycol

Cat. No.: B032300
CAS No.: 36112-95-5
M. Wt: 218.25 g/mol
InChI Key: BYNNMWGWFIGTIC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Propranolol glycol primarily targets beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in regulating cardiovascular functions . The S(-)-enantiomer of propranolol has approximately 100 times the binding affinity for beta-adrenergic receptors .

Mode of Action

This compound works by competitively blocking beta-adrenergic receptors . This inhibition results in decreased heart rate, reduced force of cardiac contractions, and vasodilation . These actions contribute to a reduction in blood pressure and cardiac output .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the effects of adrenaline, which is mediated by beta-1 receptors . It also interferes with the glucuronidation of hydroxypropranolol, a metabolic process that leads to the formation of glucuronide metabolites .

Pharmacokinetics

This compound is well absorbed after oral administration and is extensively metabolized in the liver . It has a dose-dependent bioavailability, and a 2-fold increase in dose results in a 2.5-fold increase in the area under the curve . The onset of action of this compound is instantaneous but delayed for propranolol . Its duration of action is short, explained by its extensive metabolism .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the autotrophic O2 production and an increase in the heterotrophic mitochondrial respiration in diatoms . It also promotes monocyte-to-macrophage differentiation and enhances macrophage anti-inflammatory and antioxidant activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown that propranolol can interfere with the adrenergic regulation of circulating leukocyte numbers, blunting psychological stress effects but enhancing exercise effects . Furthermore, propranolol may decrease the oxygenation capacity of diatoms, adding a supplementary factor to the depletion in diatom oxygenation capacity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propranolol glycol can be synthesized through the ring-opening reaction of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine. This reaction is typically carried out in the presence of a catalyst such as zinc perchlorate hexahydrate at room temperature, yielding this compound in high purity .

Industrial Production Methods: The industrial production of this compound involves the use of readily available raw materials such as naphthol, epichlorohydrin, and isopropylamine. The reaction is facilitated by a phase transfer catalyst and an alkaline medium, making the process efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Propranolol glycol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Propranolol glycol has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Uniqueness: Propranolol glycol is unique due to its dual role as both a metabolite and an active compound. It retains some of the pharmacological properties of propranolol while also exhibiting distinct effects, particularly in the central nervous system. Its rapid onset of action and short duration make it a valuable research tool for studying beta-adrenergic receptor antagonism .

Properties

IUPAC Name

3-naphthalen-1-yloxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNNMWGWFIGTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865804
Record name 3-[(Naphthalen-1-yl)oxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36112-95-5
Record name Propranolol glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36112-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propranolol glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036112955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propranolol Related Compound A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROPRANOLOL GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU45BO16RF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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